![molecular formula C20H21N3O5S B2708542 甲基-1-(1,1-二氧代四氢噻吩-3-基)-6-(4-甲氧基苯基)-3-甲基-1H-吡唑并[3,4-b]吡啶-4-酸甲酯 CAS No. 1040635-42-4](/img/structure/B2708542.png)

甲基-1-(1,1-二氧代四氢噻吩-3-基)-6-(4-甲氧基苯基)-3-甲基-1H-吡唑并[3,4-b]吡啶-4-酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

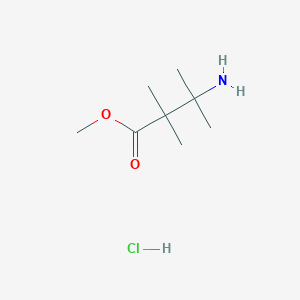

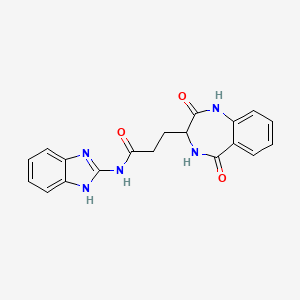

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a methoxyphenyl group, a methyl group, and a carboxylate ester group. Additionally, it has a tetrahydrothiophene ring with two oxygen atoms attached, forming a 1,1-dioxide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]pyridine core is planar due to the conjugated pi system, while the tetrahydrothiophene ring would have a puckered conformation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an ester group might make it more lipophilic, while the nitrogen atoms in the pyrazolo[3,4-b]pyridine core might allow it to participate in hydrogen bonding .科学研究应用

腐蚀抑制

吡唑衍生物因其对金属的腐蚀抑制作用而受到研究。一项研究表明,某些吡唑化合物可以显着降低盐酸溶液中低碳钢的腐蚀。这些化合物表现出浓度依赖性的抑制效率,作为混合型抑制剂,表明它们在保护工业设备或基础设施免受腐蚀方面的潜在应用 (Yadav 等,2015).

结构分析和无序

另一项研究重点关注甲基和氯代取代的小杂环类似物的同构结构,揭示了氯甲基交换规则。这些发现对于理解晶体中的分子无序至关重要,这会显着影响其物理性质和药物的开发 (Rajni Swamy 等,2013).

杂环合成

对烷基 4-(二乙氧甲基)-3-吡啶-3-基异恶唑-5-羧酸酯的研究展示了高度功能化异恶唑的合成,突出了此类化合物在开发具有特定化学性质的新药或材料中的重要性 (Ruano 等,2005).

抗癌和抗菌特性

一项研究合成了新的吡唑啉衍生物并评估了它们的抗癌和抗菌活性。研究结果表明,这些化合物在开发针对各种癌症和微生物感染的新疗法方面具有巨大潜力 (Katariya 等,2021).

作用机制

Target of Action

The primary target of the compound methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is the G protein-gated inwardly-rectifying potassium (GIRK) channel . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability .

Mode of Action

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, reducing its excitability .

Biochemical Pathways

The activation of GIRK channels by methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate affects several biochemical pathways. The hyperpolarization of the cell can inhibit the firing of action potentials, affecting neuronal signaling pathways . This can have downstream effects on various physiological processes, including heart rate, insulin release, and perception of pain .

Pharmacokinetics

Similar compounds have been shown to display nanomolar potency as girk1/2 activators with improved metabolic stability . These properties suggest that the compound may have good bioavailability.

Result of Action

The activation of GIRK channels by methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate leads to hyperpolarization of the cell, reducing its excitability . This can result in a decrease in the firing of action potentials, which can affect various physiological processes, including heart rate, insulin release, and perception of pain .

Action Environment

The action of methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be influenced by various environmental factors. For example, the presence of other ions in the cell can affect the opening of GIRK channels Additionally, the compound’s action, efficacy, and stability could potentially be affected by factors such as pH, temperature, and the presence of other drugs or substances in the body

安全和危害

未来方向

属性

IUPAC Name |

methyl 1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-12-18-16(20(24)28-3)10-17(13-4-6-15(27-2)7-5-13)21-19(18)23(22-12)14-8-9-29(25,26)11-14/h4-7,10,14H,8-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDBIOTZIMHVRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)C4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708469.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2708473.png)

![6-[(3-Methylcyclohexyl)oxy]hexanoic acid](/img/structure/B2708474.png)

![2,3-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2708475.png)

![2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2708476.png)

![Methyl 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2708478.png)

![Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2708479.png)